molecular formula C16H18N2O3 B6085980 N-(2-methoxyethyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

N-(2-methoxyethyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

Cat. No.: B6085980
M. Wt: 286.33 g/mol
InChI Key: LIYFASMFFPKPCG-UHFFFAOYSA-N
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Description

This compound belongs to the class of quinolines, which are heterocyclic compounds containing a benzene ring fused to a pyridine ring . Quinolines have been studied for their potential medicinal properties, including anti-proliferative, apoptotic inducers, and Pim-1 kinase inhibitors .


Synthesis Analysis

While specific synthesis methods for this compound are not available, quinoline derivatives are generally synthesized through various methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses . These methods involve the reaction of anilines with various carbonyl compounds .


Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by a fused benzene and pyridine ring. The presence of various substituents on the rings can significantly influence the compound’s properties and biological activity .


Chemical Reactions Analysis

Quinolines exhibit chemical reactivity similar to both benzene and pyridine ring systems, undergoing nucleophilic and electrophilic substitution reactions .

Mechanism of Action

The mechanism of action of quinoline derivatives can vary widely depending on their structure and the specific biological target. Some quinoline derivatives have been found to have diuretic activity , while others have been studied for their potential as kinase inhibitors .

Safety and Hazards

The safety and hazards associated with a specific quinoline derivative would depend on its exact structure. It’s important to refer to the relevant Safety Data Sheet (SDS) for specific information .

Future Directions

Given the wide range of biological activities exhibited by quinoline derivatives, there is significant interest in the development of new quinoline-based compounds for potential therapeutic applications . Future research may focus on the synthesis of novel quinoline derivatives and the exploration of their biological activities.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-methyl-9-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraene-10-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-10-8-11-4-3-5-12-14(11)18(10)9-13(15(12)19)16(20)17-6-7-21-2/h3-5,9-10H,6-8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYFASMFFPKPCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C3N1C=C(C(=O)C3=CC=C2)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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